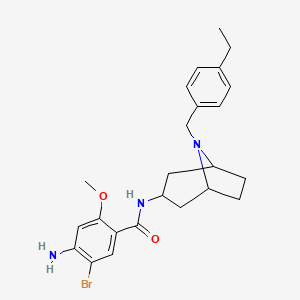
exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the amino and bromo groups, and the attachment of the azabicyclo octyl moiety. Common reagents used in these reactions include brominating agents, amines, and methoxy-protecting groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the bromo group would yield a de-brominated benzamide.
Aplicaciones Científicas De Investigación
Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide include other benzamides with different substituents, such as:
- 4-Amino-5-bromo-2-methoxybenzamide
- N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other benzamides.
Propiedades
Número CAS |
76351-99-0 |
|---|---|
Fórmula molecular |
C24H30BrN3O2 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
4-amino-5-bromo-N-[8-[(4-ethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H30BrN3O2/c1-3-15-4-6-16(7-5-15)14-28-18-8-9-19(28)11-17(10-18)27-24(29)20-12-21(25)22(26)13-23(20)30-2/h4-7,12-13,17-19H,3,8-11,14,26H2,1-2H3,(H,27,29) |
Clave InChI |
NCYAGMVEVYYYSV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


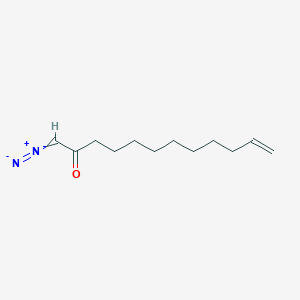
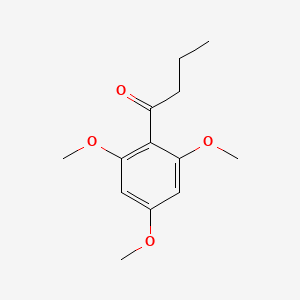
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
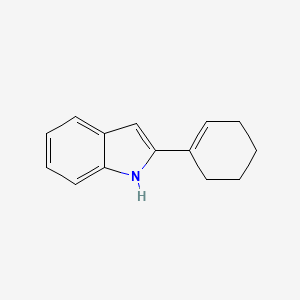
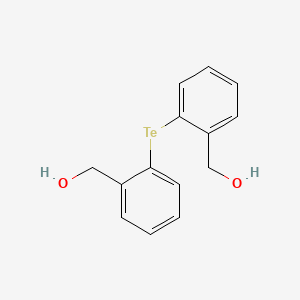
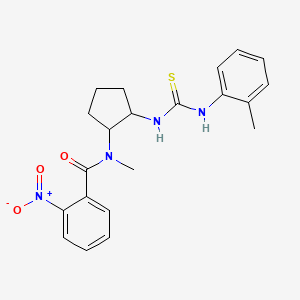
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
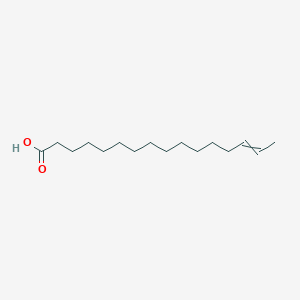
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
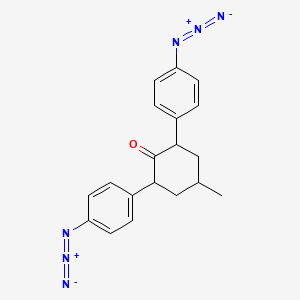
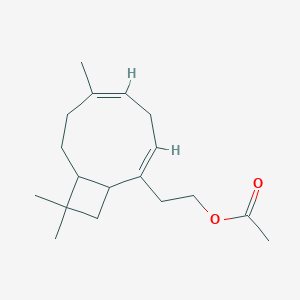
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
